molecular formula C11H19F3N2O3 B13323244 tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate

tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13323244
M. Wt: 284.28 g/mol
InChI Key: UGOWZLPUACRYGF-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound that features a unique oxazepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the oxazepane ring and the trifluoromethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazepane ring or the trifluoromethyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazepane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the oxazepane ring and trifluoromethyl group.

    6-amino-6-(trifluoromethyl)-1,4-oxazepane: Similar structure but without the tert-butyl carbamate moiety.

Uniqueness

tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate is unique due to the combination of its oxazepane ring, trifluoromethyl group, and tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19F3N2O3

Molecular Weight

284.28 g/mol

IUPAC Name

tert-butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H19F3N2O3/c1-9(2,3)19-8(17)16-4-5-18-7-10(15,6-16)11(12,13)14/h4-7,15H2,1-3H3

InChI Key

UGOWZLPUACRYGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)N

Origin of Product

United States

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